molecular formula C11H10N2O3 B1372781 1-(1-Phenylethyl)imidazolidine-2,4,5-trione CAS No. 1094259-04-7

1-(1-Phenylethyl)imidazolidine-2,4,5-trione

Cat. No.: B1372781
CAS No.: 1094259-04-7
M. Wt: 218.21 g/mol
InChI Key: JPMSKOJBIRMXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Phenylethyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-phenylethyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMSKOJBIRMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Phenylethyl)imidazolidine-2,4,5-trione
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Reactant of Route 3
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Reactant of Route 4
1-(1-Phenylethyl)imidazolidine-2,4,5-trione
Reactant of Route 5
1-(1-Phenylethyl)imidazolidine-2,4,5-trione
Reactant of Route 6
1-(1-Phenylethyl)imidazolidine-2,4,5-trione

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